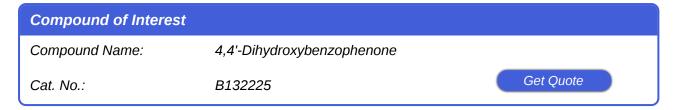


# Toxicological Profile of 4,4'Dihydroxybenzophenone: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4,4'-Dihydroxybenzophenone** (DHBP), a derivative of benzophenone, is an organic compound with applications in various industrial sectors. Its structural similarity to other benzophenones, which are utilized as UV filters in sunscreens and stabilizers in plastics, raises questions regarding its toxicological profile. This technical guide provides a comprehensive overview of the existing toxicological data on **4,4'-Dihydroxybenzophenone**, with a focus on quantitative data, experimental methodologies, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

# Acute Toxicity Mammalian Toxicity

Specific oral LD50 data for **4,4'-Dihydroxybenzophenone** in mammalian species such as rats or mice are not readily available in the public domain. However, data on related compounds provide an indication of its potential acute toxicity. The intraperitoneal LD50 in mice has been reported to be greater than 500 mg/kg[1]. For the parent compound, benzophenone, oral LD50 values in rats have been reported to be greater than 10,000 mg/kg, while for 4-Hydroxybenzophenone, the oral LD50 in female rats is greater than 2,000 mg/kg[2].



# **Ecotoxicity**

The acute toxicity of **4,4'-Dihydroxybenzophenone** to aquatic organisms has been investigated. Studies have shown it to have low to medium-level toxicity in these species[3][4] [5].

Table 1: Acute Ecotoxicity of 4,4'-Dihydroxybenzophenone

Test Organism	Endpoint	Duration	Value (mg/L)	95% Confiden ce Interval (mg/L)	Toxicity Level	Referenc e
Chlorella vulgaris (alga)	EC50	96 h	183.60	168.42– 196.74	Low	[3]
Daphnia magna (crustacea n)	LC50	48 h	12.50	-	Medium	[3][4][5]

# Genotoxicity

Direct and comprehensive genotoxicity data for **4,4'-Dihydroxybenzophenone** is limited. However, studies on closely related benzophenone derivatives suggest a low potential for mutagenicity. For instance, benzophenone and 4-methylbenzophenone were found to be inactive in the in vivo micronucleus assay. Furthermore, a safety data sheet for 4-Hydroxybenzophenone indicates a negative result in the Ames test[2].

# **Endocrine Disruption**

A significant area of toxicological concern for **4,4'-Dihydroxybenzophenone** is its potential as an endocrine-disrupting chemical (EDC). In vitro and in vivo studies have demonstrated both estrogenic and anti-androgenic activities.



## **Estrogenic Activity**

**4,4'-Dihydroxybenzophenone** has been shown to exhibit estrogenic activity. It induced uterotrophy in an immature rat uterotrophic assay, a standard in vivo test for estrogenicity[6][7]. In vitro studies using the human breast cancer cell line MCF-7, which is responsive to estrogens, have also demonstrated its estrogenic potential[8]. The estrogenic activity of benzophenone derivatives is often attributed to the presence of hydroxyl groups, particularly at the 4-position, which can facilitate binding to the estrogen receptor[8][9].

# **Anti-androgenic Activity**

In addition to its estrogenic effects, some benzophenone derivatives have been reported to possess anti-androgenic properties, meaning they can interfere with the action of male hormones[8]. While specific anti-androgenic data for **4,4'-Dihydroxybenzophenone** is not as extensively documented, the general observation for this class of compounds warrants consideration.

Table 2: Endocrine-Disrupting Activity of **4,4'-Dihydroxybenzophenone** and Related Compounds

Assay	Test System	Compound	Activity	Reference
Uterotrophic Assay	Immature Rats	4,4'- Dihydroxybenzop henone	Estrogenic (induced uterotrophy)	[6][7]
Reporter Gene Assay	Human Breast Cancer Cells (MCF-7)	Hydroxylated Benzophenones	Estrogenic	[8]
Reporter Gene Assay	Rat Fibroblast Cells (NIH3T3)	Benzophenone Derivatives	Anti-androgenic	[8]
Hershberger Assay	Castrated Rats	2,4,4'- Trihydroxybenzo phenone	Positive (Androgenic/Anti- androgenic)	[8]

# **Skin and Eye Irritation**



According to GHS classifications, **4,4'-Dihydroxybenzophenone** is considered to cause skin irritation and serious eye irritation[1].

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections outline the methodologies for key assays used to evaluate the toxicity of **4,4'-Dihydroxybenzophenone**, based on OECD guidelines and other standard practices.

# Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

- Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.
- Dosing: The test substance is administered in a single dose by gavage. The procedure is stepwise, starting with a dose expected to produce some signs of toxicity.
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Endpoint: The assay allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

# **Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)**

This in vitro assay is used to detect gene mutations.

 Test System: Several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used[10][11][12].



- Procedure: The bacterial strains are exposed to the test substance with and without a
  metabolic activation system (S9 mix), which simulates mammalian metabolism[10][13][14].
- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control[10][14].

# In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

- Test Animals: Typically mice or rats are used[6][15].
- Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection[16].
- Sample Collection: Bone marrow is collected at appropriate time points after treatment[6]
   [17].
- Analysis: Polychromatic erythrocytes (immature red blood cells) are examined for the
  presence of micronuclei, which are small, extranuclear bodies formed from chromosome
  fragments or whole chromosomes that were not incorporated into the main nucleus during
  cell division[6][15].
- Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity[6].

### **Uterotrophic Assay (OECD Guideline 440)**

This in vivo assay assesses the estrogenic activity of a chemical.

- Test Animals: Immature or ovariectomized adult female rats are used[18].
- Dosing: The test substance is administered daily for a short period (e.g., 3-7 days) via oral gavage or subcutaneous injection.



• Endpoint: At the end of the treatment period, the animals are euthanized, and the uterus is removed and weighed. A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity[18].

# **Hershberger Assay (OECD Guideline 441)**

This in vivo assay screens for androgenic and anti-androgenic activity.

- Test Animals: Peripubertal castrated male rats are used[19][20][21].
- Dosing for Androgenic Activity: The test substance is administered daily for 10 consecutive days.
- Dosing for Anti-Androgenic Activity: The test substance is co-administered with a reference androgen (e.g., testosterone propionate) for 10 consecutive days[19][20].
- Endpoint: At the end of the study, five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are weighed. An increase in the weight of these tissues indicates androgenic activity, while a decrease in the weight of these tissues in the presence of a reference androgen indicates anti-androgenic activity[19][21].

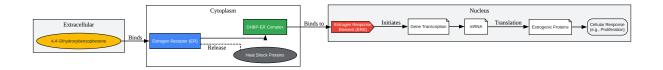
# **Signaling Pathways and Visualizations**

The endocrine-disrupting effects of **4,4'-Dihydroxybenzophenone** are primarily mediated through its interaction with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR).

# **Estrogen Receptor Signaling Pathway**

As an estrogenic compound, **4,4'-Dihydroxybenzophenone** can bind to the estrogen receptor (ER $\alpha$  and/or ER $\beta$ ), leading to the activation of downstream signaling pathways that are normally regulated by endogenous estrogens like 17 $\beta$ -estradiol.



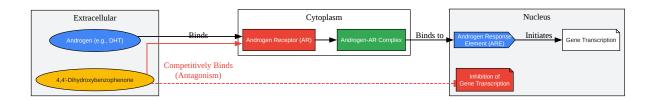


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Caption: Estrogen receptor signaling pathway activated by **4,4'-Dihydroxybenzophenone**.

# **Androgen Receptor Signaling Pathway (Antagonism)**

As a potential anti-androgen, **4,4'-Dihydroxybenzophenone** may compete with endogenous androgens (like testosterone or dihydrotestosterone) for binding to the androgen receptor (AR), thereby inhibiting the normal androgenic response.



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Caption: Androgen receptor signaling antagonism by **4,4'-Dihydroxybenzophenone**.

# **General Toxicological Assessment Workflow**

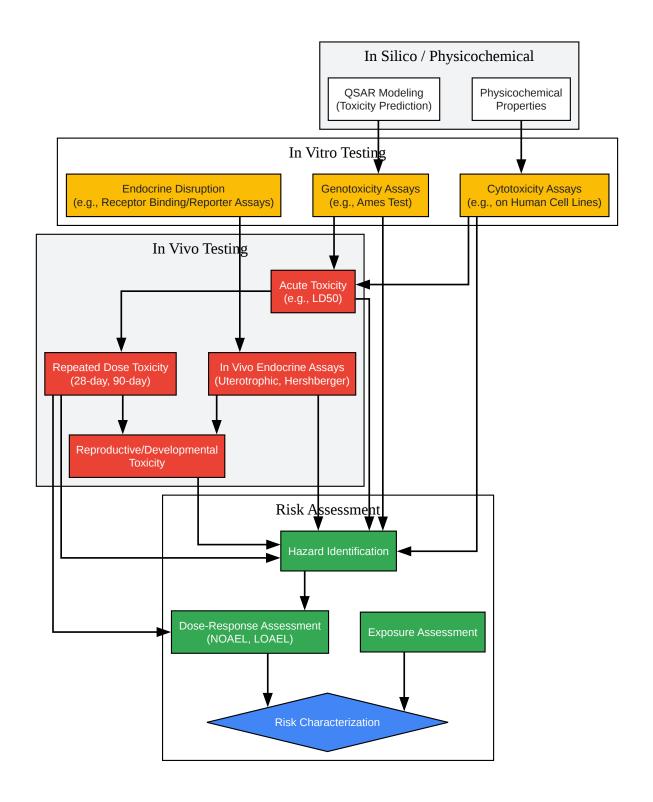






The toxicological evaluation of a chemical like **4,4'-Dihydroxybenzophenone** typically follows a tiered approach, starting with in silico and in vitro assessments and progressing to in vivo studies as needed.





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Caption: General workflow for the toxicological assessment of a chemical substance.



# **Conclusion and Data Gaps**

**4,4'-Dihydroxybenzophenone** exhibits low to moderate acute ecotoxicity. While comprehensive mammalian acute toxicity data are lacking, information on related compounds suggests a low order of acute toxicity. The primary toxicological concern identified is its potential as an endocrine disruptor, with demonstrated estrogenic activity in vivo. It is also classified as a skin and eye irritant.

Significant data gaps remain in the toxicological profile of **4,4'-Dihydroxybenzophenone**. Specifically, there is a need for:

- A definitive acute oral LD50 study in a mammalian species.
- Repeated dose toxicity studies (28-day or 90-day) to establish No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs).
- Comprehensive genotoxicity testing, including an Ames test and an in vivo micronucleus assay, specifically on 4,4'-Dihydroxybenzophenone.
- Detailed reproductive and developmental toxicity studies.
- Quantitative dose-response data for its endocrine-disrupting effects.

Addressing these data gaps is essential for a complete and accurate risk assessment of **4,4'- Dihydroxybenzophenone**. This guide provides a solid foundation of the current knowledge and a roadmap for future research.

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